molecular formula C12H18ClFN2 B7897003 (3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride

(3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride

Cat. No.: B7897003
M. Wt: 244.73 g/mol
InChI Key: KXCCTIUBWQMJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride is a chemical compound with the molecular formula C12H16FN · HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of a fluorine atom on the benzyl group enhances its chemical properties, making it a valuable compound in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride is unique due to the specific positioning of the fluorine atom on the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.ClH/c13-11-4-1-3-10(7-11)8-15-12-5-2-6-14-9-12;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCCTIUBWQMJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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